(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate
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Description
(2R,5S)-L-Menthol-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₆O₅S and its molecular weight is 330.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
(2R,5S)-5-Amino-2-[2-(hydroxymethyl)-1,3-oxathiolan-5-y1]-1,2,4-triazine-3(2H)-one and its analogs have been synthesized from 6-azauridine. These compounds were evaluated for cytotoxicity against various tumor cell lines and for antiviral activity against HIV-1 and HBV (Liu et al., 2000).
Molecular Mechanics and Antiviral Evaluation
Synthesis of 1,3-Dioxolane and 1,3-oxathiolane nucleoside analogs, including their molecular mechanics calculations, conformational bias, and evaluation against HCV RNA replication, vaccinia, and HIV in cell-based assays, has been reported. However, the synthesized compounds were found to be inactive (Bera et al., 2004).
Chemical Reactivity and Molecular Modeling
The peculiar reaction behavior of 1,3-oxathiolan-5-one towards various reagents, resulting in opened and fused heterocyclic systems, has been studied. Density Functional Theory modeling and evaluations for antioxidant and cytotoxicity against hepatocellular carcinoma cell line were conducted (Hamama et al., 2017).
Crystal Structure Analysis
The crystal structure of 2-Isopropyl-5-methylcyclohexyl 5-acetoxy-1,3-oxathiolane-2-carboxylate was analyzed, revealing its conformation and intermolecular interactions, which include relatively strong, short, and linear C—H⋯O hydrogen bonds forming chains in the crystal structure (Dutkiewicz et al., 2009).
Cascade Synthesis of Anti-HIV Agent Precursor
An enantiopure (2R,5R)-1,3-oxathiolane was synthesized using a multienzymatic cascade protocol, leading to a key precursor for anti-HIV agents such as lamivudine (Ren et al., 2019).
Properties
IUPAC Name |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2R,5S)-5-acetyloxy-1,3-oxathiolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S/c1-9(2)12-6-5-10(3)7-13(12)20-15(18)16-21-14(8-22-16)19-11(4)17/h9-10,12-14,16H,5-8H2,1-4H3/t10-,12+,13-,14+,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUPOLQFLIRYEQ-QPVMMRRFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2OC(CS2)OC(=O)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2O[C@@H](CS2)OC(=O)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652627 |
Source
|
Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147126-65-6 |
Source
|
Record name | (1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl (2R,5S)-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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